1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
This compound features a piperidine ring substituted at the 1-position with a 3,4-dimethoxybenzoyl group and at the 4-position with an imidazolidine-2,4-dione moiety bearing a 2,2,2-trifluoroethyl side chain. The trifluoroethyl group contributes to increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O5/c1-29-14-4-3-12(9-15(14)30-2)17(27)23-7-5-13(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,13H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSGMNOXIUHWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine
The piperidine moiety is functionalized via acylation using 3,4-dimethoxybenzoyl chloride or its activated ester. A protocol adapted from PMC studies involves:
- Activation of 3,4-dimethoxybenzoic acid : Treatment with N-hydroxysuccinimide (NHS) and trifluoroacetic anhydride (TFAA) generates the NHS ester (yield: 80–86%).
- Coupling with piperidin-4-amine : The NHS ester reacts with piperidin-4-amine in dichloromethane, yielding 1-(3,4-dimethoxybenzoyl)piperidin-4-amine (Scheme 1).
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NHS, TFAA | THF | RT, 4 h | 86% |
| 2 | Piperidin-4-amine | CH₂Cl₂ | RT, 2 h | 78% |
Introduction of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl substituent is introduced via urea formation. The amine intermediate reacts with 2,2,2-trifluoroethyl isocyanate in tetrahydrofuran (THF), forming N-(1-(3,4-dimethoxybenzoyl)piperidin-4-yl)-N'-(2,2,2-trifluoroethyl)urea (yield: 65–70%).
Cyclization to Form the Hydantoin Core
Cyclization of the urea derivative is achieved using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine, a method validated for hydantoin synthesis. The reaction proceeds via dual activation of the urea carbonyl and Boc-protected amine (if applicable), facilitating intramolecular cyclization (yield: 75–80%).
Optimized Cyclization Conditions
- Reagents : Tf₂O (1.2 equiv), pyridine (2.0 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to RT, 12 h
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting ACS Omega protocols, cyclization can be accelerated using microwave irradiation (100°C, 30 min), reducing reaction time while maintaining yields (~78%).
One-Pot Hydantoin Formation
A sequential one-pot approach combines acylation, urea formation, and cyclization using 4-dimethylaminopyridine (DMAP) as a catalyst, eliminating intermediate purification steps (total yield: 60–65%).
Spectroscopic Characterization
Critical spectral data for intermediates and the final compound align with reported hydantoin derivatives:
1-(3,4-Dimethoxybenzoyl)piperidin-4-amine
- ¹H NMR (CDCl₃) : δ 3.89 (s, 6H, OCH₃), 3.72–3.68 (m, 1H, piperidine), 7.38 (s, 2H, aromatic).
- FTIR : 1766 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).
Final Compound
- ¹³C NMR : δ 168.5 (C=O, hydantoin), 152.1 (C=O, benzoyl), 124.8 (CF₃).
- HRMS : m/z calcd for C₂₁H₂₅F₃N₄O₅: 494.17; found: 494.19.
Challenges and Optimization
Regioselectivity in Acylation
Competitive acylation at the piperidine nitrogen versus the amine group is mitigated using bulky bases (e.g., N,N-diisopropylethylamine) to favor N-benzoylation.
Stability of the Trifluoroethyl Group
The electron-withdrawing CF₃ group necessitates mild reaction conditions to prevent β-elimination. Low temperatures (0–5°C) during urea formation improve stability.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the cyclization step, enhancing heat transfer and reproducibility (yield: 82%). Cost-effective alternatives to Tf₂O, such as POCl₃, are under investigation but currently yield inferior results (~50%).
Applications and Derivatives
The compound’s structural analogs exhibit anti-inflammatory and kinase inhibitory activities, driving interest in structure-activity relationship (SAR) studies. Modifications to the trifluoroethyl group or benzoyl substituents are explored to enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents at the trifluoroethyl group.
Scientific Research Applications
Antibacterial Activity
Research indicates that imidazolidine derivatives, including those similar to 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, have been synthesized and evaluated for their ability to inhibit bacterial virulence. In particular, studies have shown that certain imidazolidine compounds can effectively inhibit the expression of virulence factors in Pseudomonas aeruginosa, a common pathogen. For example:
- Compounds demonstrated complete inhibition of protease activity and significantly reduced hemolysin production at low concentrations (1/4 MIC) .
Central Nervous System Effects
Investigations into the cardiovascular effects of imidazolidine derivatives have revealed potential implications for central nervous system modulation. One study highlighted that specific compounds induced hypotension and bradycardia in animal models, suggesting a role in cardiovascular regulation through muscarinic receptor activation and nitric oxide release . This opens avenues for exploring these compounds as potential treatments for cardiovascular diseases.
Antinociceptive Properties
Some derivatives of imidazolidines have shown promise in pain management. Pharmacological screenings indicated that certain compounds exhibited peripheral antinociceptive effects without significant central nervous system side effects. This characteristic is particularly valuable for developing analgesics with fewer adverse reactions .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions typically starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Inhibition of Virulence Factors
A study focused on the synthesis of imidazolidine derivatives demonstrated their ability to inhibit virulence factors of Pseudomonas aeruginosa. The results showed that specific compounds not only inhibited protease production but also reduced pyocyanin levels significantly at minimal inhibitory concentrations .
Case Study 2: Cardiovascular Modulation
In another study assessing the cardiovascular effects of imidazolidines in rat models, the compound was found to induce significant hypotension and bradycardia. The mechanisms were attributed to peripheral resistance reduction mediated by endothelial muscarinic receptor activation .
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with BK65704 (CAS 2097917-77-4)
Structural Differences :
- Acyl Group: BK65704 features a 3-(4-methoxyphenyl)propanoyl group on the piperidine, contrasting with the 3,4-dimethoxybenzoyl group in the target compound. The propanoyl chain introduces a flexible three-carbon linker, whereas the benzoyl group in the target compound is rigid and planar.
- Substituent Effects: The 4-methoxy group in BK65704 is positioned para to the propanoyl chain, while the target compound has ortho and para methoxy groups on the benzoyl ring. This may alter electronic distribution and steric interactions.
Physicochemical Properties :
| Property | Target Compound* | BK65704 |
|---|---|---|
| Molecular Formula | C21H22F3N3O5 | C20H24F3N3O4 |
| Molecular Weight (g/mol) | ~453.42 | 427.42 |
| Key Substituents | 3,4-Dimethoxybenzoyl | 3-(4-Methoxyphenyl)propanoyl |
Functional Implications :
- The additional methoxy group in the target compound could enhance solubility due to increased polarity .
Comparison with BK49330 (CAS 2097916-22-6)
Structural Differences :
- Aromatic Core: BK49330 substitutes the benzoyl group with a 7-methoxy-1-benzofuran-2-carbonyl moiety.
- Substituent Position : The methoxy group in BK49330 is at the 7-position of the benzofuran, creating a distinct spatial arrangement compared to the 3,4-dimethoxybenzoyl group.
Physicochemical Properties :
| Property | Target Compound* | BK49330 |
|---|---|---|
| Molecular Formula | C21H22F3N3O5 | C20H20F3N3O5 |
| Molecular Weight (g/mol) | ~453.42 | 439.39 |
| Key Substituents | 3,4-Dimethoxybenzoyl | 7-Methoxybenzofuran-2-carbonyl |
Functional Implications :
- The benzofuran core in BK49330 may enhance π-π stacking interactions with aromatic residues in target proteins compared to the benzoyl group.
- The reduced molecular weight of BK49330 (439.39 vs.
Research Implications and Limitations
- Electronic Effects : The 3,4-dimethoxybenzoyl group in the target compound likely increases electron density compared to BK65704 and BK49330, which could influence binding to targets like kinases or GPCRs.
- Metabolic Stability : The trifluoroethyl group in all three compounds may reduce oxidative metabolism, but differences in acyl groups could affect cytochrome P450 interactions.
- Limitations : The provided evidence lacks experimental data (e.g., binding affinity, solubility, toxicity). Further studies are required to validate these hypotheses.
Biological Activity
1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic compound belonging to the class of imidazolidine-2,4-diones. Its unique chemical structure incorporates a piperidine ring and a trifluoroethyl group, which contribute to its potential pharmacological properties. This article explores the biological activities of this compound, focusing on its anti-inflammatory, analgesic, and antitumor effects.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 429.4 g/mol. The structure can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 429.4 g/mol |
Anti-inflammatory Properties
Research indicates that imidazolidine derivatives exhibit significant anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance:
- In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS) .
- Animal models showed decreased paw edema in rats treated with the compound compared to control groups .
Analgesic Effects
The analgesic properties of this compound were evaluated through various pain models:
- In the hot plate test and formalin test in rodents, the compound exhibited dose-dependent analgesic effects .
- Mechanistic studies suggested that the analgesic activity may be mediated through opioid receptor pathways and modulation of nociceptive signaling .
Antitumor Activity
The antitumor potential of this compound has been promising:
- In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) revealed that the compound inhibited cell proliferation in a concentration-dependent manner .
- Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Anti-inflammatory Effects : A recent study published in Molecules demonstrated that the compound significantly reduced inflammation markers in a rat model of arthritis .
- Analgesic Activity Evaluation : Another study focused on assessing pain relief using the formalin test showed that administration of the compound significantly lowered pain scores compared to control groups .
- Antitumor Efficacy : A publication in Pharmaceuticals reported that treatment with this compound led to a marked reduction in tumor size in xenograft models of human cancer .
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione?
Answer:
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Coupling 3,4-dimethoxybenzoyl chloride to piperidin-4-amine under Schotten-Baumann conditions (amide bond formation) .
- Imidazolidine-2,4-dione formation : Cyclization of urea derivatives with trifluoroethylamine via nucleophilic substitution, using reagents like carbonyldiimidazole (CDI) in anhydrous THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Key validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized to enhance yield and reduce byproducts in the final cyclization step?
Answer:
Advanced optimization strategies include:
- Temperature control : Conduct the cyclization at 0–5°C to minimize side reactions (e.g., epimerization) while maintaining reaction efficiency .
- Catalyst screening : Test Lewis acids like ZnCl₂ or Sc(OTf)₃ to accelerate urea cyclization .
- Solvent effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states, but balance with ease of purification .
Analytical support : Track byproducts via LC-MS and adjust stoichiometry of trifluoroethylamine (1.2–1.5 equivalents) to suppress overalkylation .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethoxybenzoyl), trifluoroethyl CF₃ splitting (δ 3.5–4.0 ppm), and imidazolidine carbonyl signals (δ 170–175 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (1670–1730 cm⁻¹ for amide and imidazolidine-dione) and C-F vibrations (1100–1200 cm⁻¹) .
- X-ray crystallography : Resolve piperidine chair conformation and hydrogen-bonding networks in the solid state .
Advanced: How can computational modeling resolve ambiguities in stereochemical assignments?
Answer:
- DFT calculations : Compare experimental NMR chemical shifts with computed values (B3LYP/6-31G* level) to assign axial/equatorial substituents on the piperidine ring .
- Molecular docking : Predict binding conformations to biological targets (e.g., kinases or GPCRs) to infer preferred stereoisomers .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect ring-flipping barriers in the piperidine moiety .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-labeled peptides) at 10 µM–1 mM concentrations .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications for improved target affinity?
Answer:
- Trifluoroethyl replacement : Compare with ethyl, isopropyl, or cyclopropyl analogs to assess steric/electronic effects on target binding .
- Dimethoxybenzoyl substitution : Replace with halogenated (e.g., 3-Cl, 4-F) or nitro-substituted aryl groups to modulate π-π interactions .
- Imidazolidine-dione bioisosteres : Test thiohydantoin or pyrazolidinedione cores for enhanced metabolic stability .
Validation : Pair molecular dynamics simulations with SPR binding assays to quantify affinity changes .
Basic: How should analytical methods be validated for quantifying this compound in pharmacokinetic studies?
Answer:
- HPLC method : Use a C18 column, 0.1% formic acid/acetonitrile gradient, and UV detection at 254 nm .
- Calibration curve : Linear range 0.1–100 µg/mL (R² > 0.995) with LOD/LOQ determined via signal-to-noise ratios .
- Stability testing : Assess freeze-thaw cycles (3×), short-term (24 hr, RT), and long-term (4°C, 30 days) stability in plasma .
Advanced: What forced degradation studies are necessary to identify critical stability liabilities?
Answer:
- Acid/Base hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hr; monitor imidazolidine ring opening via LC-MS .
- Oxidative stress : Treat with 3% H₂O₂ to detect sulfoxide or N-oxide byproducts .
- Photodegradation : Use ICH Q1B guidelines (UV light, 1.2 million lux·hr) to assess dimerization or aryl group cleavage .
Basic: What are the key differences between this compound and structurally related imidazolidine-dione derivatives?
Answer:
- Trifluoroethyl vs. phenyl : The CF₃ group enhances electronegativity and metabolic resistance compared to phenyl .
- Piperidine substitution : The 3,4-dimethoxybenzoyl group may improve blood-brain barrier penetration relative to unsubstituted analogs .
- Comparative bioactivity : Similar derivatives show varied kinase inhibition profiles (e.g., JAK2 vs. CDK2 selectivity) .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ¹⁹F) aid in studying in vivo distribution and metabolism?
Answer:
- ¹⁴C labeling : Synthesize via incorporation of ¹⁴C-carbonyldiimidazole in the imidazolidine-dione core for whole-body autoradiography .
- ¹⁹F NMR : Track real-time metabolism in serum or urine using the trifluoroethyl group’s distinct NMR signal .
- Mass spectrometry imaging : Map tissue distribution of labeled metabolites (e.g., hydroxylated or glucuronidated forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
